



Application Notes: The Role of Quizalofop-P in Herbicide Resistance Research

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Compound of Interest		
Compound Name:	Quizalofop-P	
Cat. No.:	B1240509	Get Quote

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family, classified as a Group 1 (HRAC Group A) herbicide.[1] It is synthesized with the non-active optical isomer removed, enhancing its effectiveness in controlling annual and perennial grass weeds in various broadleaf crops.[2] Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the synthesis of fatty acids necessary for cell membrane production and plant growth.[2][3] The active ingredient, Quizalofop-P, is formed after the proherbicide Quizalofop-P-ethyl is absorbed through the foliage and hydrolyzed within the plant.[3][4] It then translocates to the meristematic regions, where it inhibits ACCase, leading to the cessation of growth and eventual death of the weed.[2][3] The widespread and repeated use of ACCase inhibitors has led to the evolution of resistant weed biotypes, making Quizalofop-P a crucial tool for studying the mechanisms and evolution of herbicide resistance.[1]

Mechanisms of Herbicide Resistance to Quizalofop-P

Resistance to **Quizalofop-P** in weed populations primarily develops through two distinct mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This is the most common mechanism and involves genetic
mutations in the ACCase gene, which encodes the target enzyme.[5] These single nucleotide
polymorphisms (SNPs) result in amino acid substitutions that alter the herbicide's binding
site on the ACCase enzyme. This conformational change reduces the binding affinity of



Quizalofop-P, rendering the enzyme less sensitive to inhibition and allowing the plant to survive treatment.[4][6] Several specific mutations in the carboxyl-transferase (CT) domain of the ACCase gene have been identified that confer resistance.[7][8][9]

Non-Target-Site Resistance (NTSR): This form of resistance does not involve alterations to
the target enzyme. Instead, it relies on mechanisms that reduce the amount of active
herbicide reaching the target site. The most prevalent form of NTSR is enhanced metabolic
resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible
plants.[10][11] This process is often mediated by the overexpression of enzyme families such
as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs),
which catalyze the breakdown or conjugation of the herbicide into non-toxic metabolites.[10]
[11][12]

Quantitative Data on Quizalofop-P Resistance

The level of resistance is typically quantified using a Resistance Index (RI), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR_{50}) or mortality (LD_{50}) in the resistant population compared to a known susceptible population.

Table 1: Documented Resistance Levels to **Quizalofop-P** in Various Weed Species



Weed Species	Resistance Level (RI or Fold Resistance)	Notes	Source
Lolium multiflorum	2–37	Resistance Index (RI) based on GR50.	[13]
Hordeum glaucum	>60	Fold resistance compared to a susceptible population.	[7]
Polypogon fugax	~6	RI based on GR ₅₀ . Associated with GST-based metabolic resistance.	[14]
Polypogon fugax	5.4–18.4	RI range for a population with the Asp-2078-Gly mutation.	[15]
Sorghum halepense	8–25	RI range for populations resistant to FOP herbicides.	[16]

Table 2: Common ACCase Gene Mutations Conferring Resistance to Quizalofop-P



Mutation (Amino Acid Substitution)	Position	Weed Species	Notes	Source
Isoleucine to Leucine (Ile- 1781-Leu)	1781	Hordeum glaucum, Alopecurus myosuroides, Beckmannia syzigachne, Echinochloa spp.	A common mutation conferring broad resistance to APP herbicides.	[5][7][8][9]
Isoleucine to Asparagine (Ile- 2041-Asn)	2041	Beckmannia syzigachne, Lolium multiflorum	Confers resistance to APP herbicides but not always to others like CHD and DEN.	[8][15][17]
Aspartic Acid to Glycine (Asp- 2078-Gly)	2078	Polypogon fugax, Beckmannia syzigachne	Confers cross- resistance to all three classes of ACCase inhibitors.	[8][15]
Glycine to Alanine (Gly- 2096-Ala)	2096	Hordeum glaucum	Confers a high level of resistance.	[7]
Alanine to Valine (Ala-2004-Val)	2004	Triticum aestivum (Wheat)	A mutation that imparts quizalofop resistance in wheat cultivars.	[4][6]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay



This protocol is used to determine the level of resistance in a suspected weed population by measuring the reduction in plant growth in response to a range of herbicide doses.

Materials:

- Seeds from suspected resistant (R) and known susceptible (S) populations.
- Pots (e.g., 10-12 cm diameter) with a suitable potting mix.
- Controlled environment growth chamber or greenhouse.
- Quizalofop-P-ethyl herbicide formulation and appropriate adjuvants.
- Laboratory track sprayer calibrated to deliver a consistent volume.
- · Balance for weighing plant biomass.

Methodology:

- Plant Cultivation:
 - Sow seeds of both R and S populations in pots and thin to a uniform number (e.g., 10-15 plants per pot) after emergence.[18]
 - Grow plants under controlled conditions (e.g., 24°C, 14/10h day/night cycle) until they reach the 3-4 leaf stage.[14][19]
- Herbicide Application:
 - Prepare a series of herbicide doses. A common range includes a non-treated control (0X) and multiple rates relative to the recommended field dose (X), such as 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X.[13]
 - Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage.[20] Include at least four replicates for each dose and population.[13]
- Data Collection and Analysis:



- After a set period (typically 21 days after treatment), assess plant survival and harvest the above-ground biomass for each pot.[14][21]
- Measure the fresh or dry weight of the biomass.[22]
- Calculate the percent biomass reduction relative to the non-treated control for each dose.
- Use a suitable statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the herbicide dose that causes 50% growth reduction (GR₅₀) for each population.
- Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

Protocol 2: Molecular Analysis of ACCase Target-Site Mutations

This protocol outlines the steps to identify known point mutations in the ACCase gene that confer resistance.

Materials:

- Fresh leaf tissue from R and S plants.
- DNA extraction kit (e.g., Plant Genomic DNA Kit).
- Primers designed to amplify the carboxyl-transferase (CT) domain of the ACCase gene. [15]
- PCR reagents (Taq polymerase, dNTPs, buffer).
- Thermocycler.
- Gel electrophoresis equipment.
- DNA sequencing service.

Methodology:



Genomic DNA Extraction:

- Collect fresh leaf material from individual plants that survived herbicide treatment in the bioassay and from untreated susceptible plants.
- Extract total genomic DNA using a commercial kit following the manufacturer's instructions.[15]

PCR Amplification:

- Set up a PCR reaction to amplify the CT domain of the ACCase gene, which contains the known mutation sites (e.g., 1781, 2041, 2078, 2096).[5][7][8][15]
- Use published or custom-designed primers for the target weed species.
- Perform PCR using a standard thermocycler profile (e.g., initial denaturation, 35-40 cycles of denaturation-annealing-extension, and a final extension).

Verification and Sequencing:

- Verify the successful amplification of the target fragment by running the PCR products on an agarose gel.
- Purify the PCR products and send them for Sanger sequencing.

Sequence Analysis:

- Align the obtained DNA sequences from R and S plants with a reference ACCase sequence using bioinformatics software (e.g., BLAST, ClustalW).
- Identify any single nucleotide polymorphisms (SNPs) in the resistant individuals and translate the nucleotide sequence to the amino acid sequence to confirm if the SNP results in an amino acid substitution at a known resistance-conferring position.[15]

Protocol 3: Investigating Metabolic Resistance using Inhibitors

Methodological & Application





This protocol helps determine if NTSR, specifically enhanced metabolism, contributes to resistance by testing if enzyme inhibitors can reverse the resistant phenotype.

Materials:

- R and S plants grown as described in Protocol 1.
- Quizalofop-P-ethyl.
- A P450 inhibitor (e.g., malathion or piperonyl butoxide PBO).[9][12]
- A GST inhibitor (e.g., 4-chloro-7-nitrobenzoxadiazole NBD-Cl).[12]
- Laboratory track sprayer.

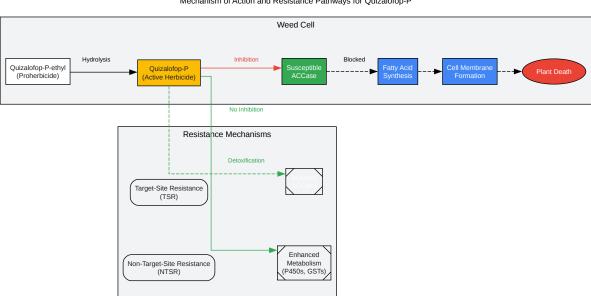
Methodology:

- Inhibitor Pre-treatment:
 - Divide the R population plants into three groups: no inhibitor, P450 inhibitor pre-treatment, and GST inhibitor pre-treatment. Include an S population group with no inhibitor as a control.
 - Apply the P450 or GST inhibitor to the respective groups at a pre-determined concentration, typically 1-2 hours before the herbicide application.
- Herbicide Application:
 - Apply a single, discriminating dose of Quizalofop-P-ethyl (a dose that effectively controls
 the S population but not the R population) to all plant groups.
- Assessment:
 - Visually assess plant injury and measure survival or biomass reduction 21 days after treatment.
- Interpretation:



o If the pre-treatment with an inhibitor (e.g., NBD-CI) significantly increases the efficacy of Quizalofop-P-ethyl on the R population, making it behave more like the S population, this suggests that the corresponding enzyme family (e.g., GSTs) is involved in the resistance mechanism.[12] If no change is observed, metabolic resistance via that pathway is unlikely.

Visualizations

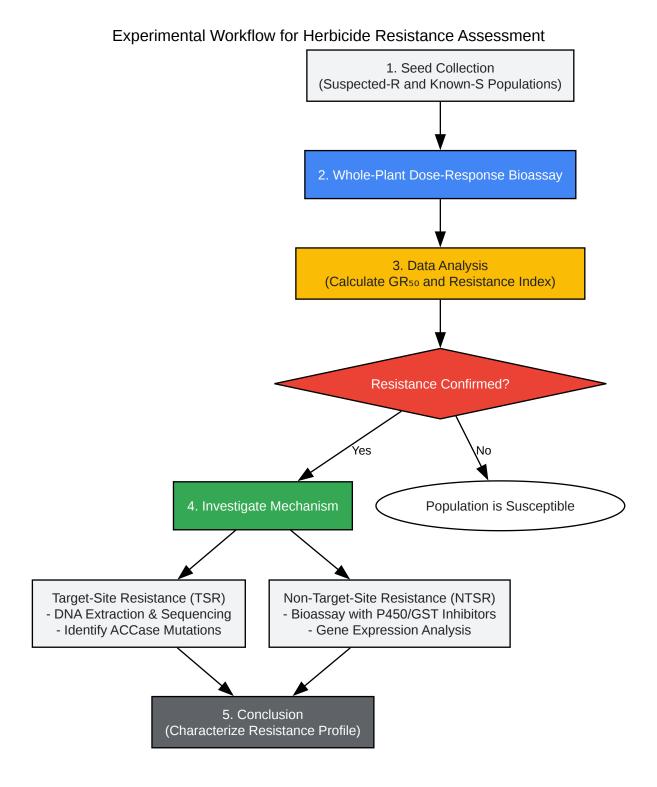


Mechanism of Action and Resistance Pathways for Quizalofop-P

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Caption: **Quizalofop-P** action pathway and the points of interruption by resistance mechanisms.

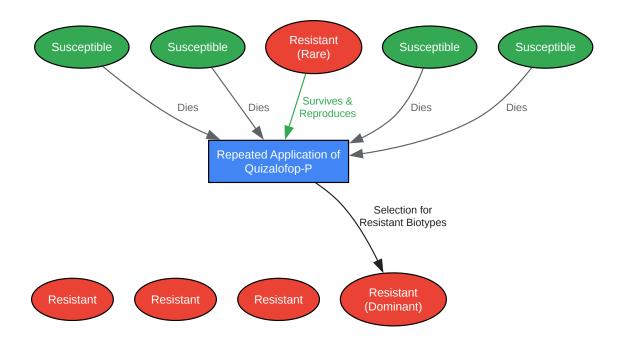


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Caption: A stepwise workflow for identifying and characterizing **Quizalofop-P** resistance.



Logic of Resistance Development via Selection Pressure



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